

A Comparative Guide to the Definitive Structural Validation of 2-Benzylxy-4-iodophenol

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Compound of Interest

Compound Name: *2-Benzylxy-4-iodophenol*

Cat. No.: *B135325*

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In the landscape of drug development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential therapeutic applications. This guide provides an in-depth analysis of the structural validation of **2-Benzylxy-4-iodophenol**, a key intermediate in organic synthesis. While a suite of analytical techniques provides corroborative evidence, we will demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structure elucidation.

The Analytical Toolkit: A Comparative Overview

The structural characterization of a novel compound is akin to assembling a complex puzzle. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. However, the level of detail and certainty each method provides varies significantly.

Technique	Information Provided	Strengths for 2-Benzylxy-4-iodophenol	Limitations
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.	Unambiguous determination of the substitution pattern and conformation.	Requires a high-quality single crystal; the solid-state structure may differ from the solution-state conformation.
NMR Spectroscopy (¹ H, ¹³ C)	Connectivity and chemical environment of atoms.	Confirms the presence of the benzyloxy and iodophenol moieties and their relative positions through proton coupling patterns and chemical shifts. [1] [2] [3]	Provides an average structure in solution; cannot definitively determine bond lengths or angles.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns.	Confirms the molecular formula (C ₁₃ H ₁₁ IO ₂) and the presence of iodine through its characteristic isotopic signature. [4] [5] [6] [7] [8]	Does not provide information on atom connectivity or 3D structure.
Infrared (IR) Spectroscopy	Presence of functional groups.	Identifies key functional groups such as the phenolic O-H stretch (~3200-3600 cm ⁻¹) and aromatic C=C stretches (~1500-1600 cm ⁻¹). [9] [10] [11] [12] [13]	Provides limited information about the overall molecular structure.

While techniques like NMR, MS, and IR are indispensable for initial characterization and purity assessment, they infer connectivity rather than directly observing it. For instance, NMR can suggest the para relationship between the iodine and hydroxyl groups, but it does not provide the exact bond distances and angles that define the molecule's geometry. X-ray crystallography overcomes this limitation by providing a direct visualization of the atomic arrangement.[14][15]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the structure of crystalline materials at the atomic level.[14][15] It provides an "atomic-level blueprint" that serves as the ultimate validation of a proposed chemical structure. The ability of X-ray crystallography to provide precise information about the molecular details of interactions is unsurpassed.[16][17]

The process relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. The final output is a three-dimensional model of the molecule with highly accurate bond lengths, bond angles, and torsional angles.

For **2-Benzylxy-4-iodophenol**, an X-ray crystal structure would definitively confirm:

- **Regiochemistry:** The precise positions of the benzyloxy, iodo, and hydroxyl groups on the phenol ring.
- **Conformation:** The rotational orientation of the benzyloxy group relative to the phenol ring.
- **Intermolecular Interactions:** The presence of hydrogen bonding (e.g., from the phenolic hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

Experimental Protocol: From Powder to Validated Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process that demands precision at every stage. The following protocol outlines the key steps for the structural determination of **2-Benzylxy-4-iodophenol**.

Step 1: Growing High-Quality Single Crystals

The success of an X-ray diffraction experiment is contingent upon obtaining a well-ordered single crystal. For a compound like **2-Benzylxy-4-iodophenol**, which is a solid at room temperature, several crystallization techniques can be employed:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly over several days.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the positions and intensities of the diffracted beams.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell. The initial model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Step 4: Structure Validation

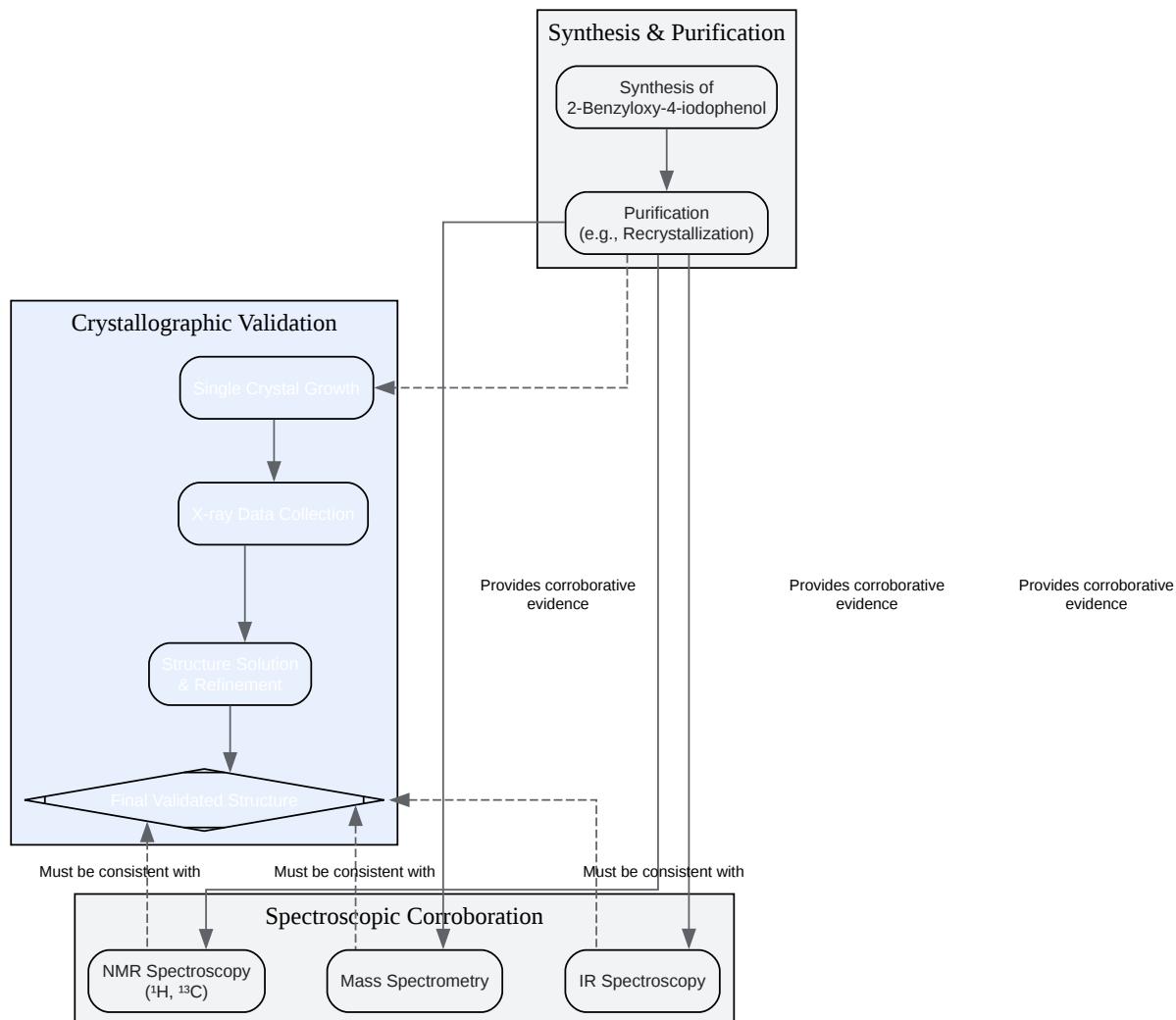
The quality of the final crystal structure is assessed using several metrics, including:

- R-factor (R_1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

- Goodness-of-Fit (GOF): This should be close to 1.0 for a good model.
- Residual Electron Density: The electron density map should be largely flat, with no significant peaks or troughs that would indicate missing atoms or incorrect assignments.

The workflow for crystallographic validation is a self-validating system, where the chemical reasonableness of the resulting bond lengths and angles provides an internal check on the correctness of the structure.

Workflow for Structural Validation



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Caption: Workflow for the definitive structural validation of **2-Benzylxy-4-iodophenol**.

Hypothetical Crystallographic Data Summary

The following table presents realistic crystallographic data for **2-Benzylxy-4-iodophenol**, based on known structures of similar compounds.

Parameter	Value	Significance
Chemical Formula	<chem>C13H11IO2</chem>	Confirms elemental composition.
Formula Weight	326.13	Consistent with mass spectrometry data.
Crystal System	Monoclinic	Describes the basic shape of the unit cell.
Space Group	P2 ₁ /c	Defines the symmetry elements within the unit cell.
a, b, c (Å)	18.9, 14.6, 6.2	Dimensions of the unit cell.
β (°)	98.0	Angle of the unit cell.
Volume (Å ³)	1690	Volume of the unit cell.
Z	4	Number of molecules in the unit cell.
R ₁ [I > 2σ(I)]	< 0.05	A low value indicates a good fit between the model and the data.
wR ₂ (all data)	< 0.15	A weighted R-factor that includes all diffraction data.
Goodness-of-fit on F ²	~1.0	Indicates a good refinement.

Conclusion

While a combination of spectroscopic methods is essential for the initial characterization of **2-Benzylxy-4-iodophenol**, single-crystal X-ray crystallography provides the only definitive and unambiguous validation of its three-dimensional structure. The resulting atomic-level model

offers unparalleled detail regarding connectivity, conformation, and intermolecular interactions, establishing a solid foundation for its application in research and development. This level of certainty is crucial for understanding structure-activity relationships and for the rational design of new molecules in the pharmaceutical and materials science industries.

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